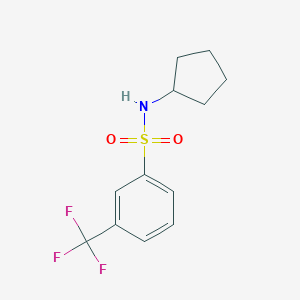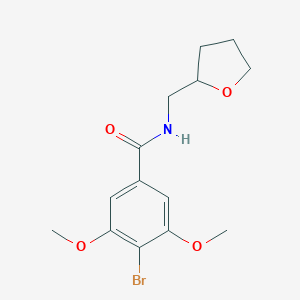
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-N-(3-pyridinylmethyl)benzenesulfonamide (DPBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBS belongs to the class of sulfonamides, which are widely used in medicinal chemistry as antibacterial and antitumor agents. However, DPBS has shown promising results in scientific research beyond its traditional use as a drug.
作用機序
The mechanism of action of 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, MMPs, and GABA transaminase. The inhibition of these enzymes leads to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of MMPs and carbonic anhydrase. In the brain, this compound enhances the activity of GABA-A receptors, leading to anxiolytic and sedative effects. This compound has also been shown to inhibit the activity of GABA transaminase, leading to an increase in GABA levels in the brain.
実験室実験の利点と制限
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the compound can be achieved up to 99%. This compound has shown promising results in various fields of scientific research, including cancer research and neuroscience research. However, this compound has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. This compound has also shown some toxicity in animal studies, which needs to be further investigated.
将来の方向性
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has shown promising results in various fields of scientific research, and there are several future directions that can be explored. In cancer research, this compound can be further developed as an antitumor agent by investigating its efficacy in animal models and clinical trials. In neuroscience research, this compound can be further developed as a therapeutic agent for anxiety and sleep disorders by investigating its efficacy in animal models and clinical trials. This compound can also be further investigated for its potential applications in other fields of scientific research, such as enzymology and biochemistry.
Conclusion
This compound is a promising compound for scientific research due to its potential applications in various fields. This compound can be synthesized through a multistep process, and the yield and purity of the compound can be achieved up to 99%. This compound has shown promising results in cancer research and neuroscience research by inhibiting the activity of enzymes involved in various cellular processes. This compound has several advantages for lab experiments, but it also has some limitations that need to be further investigated. This compound has several future directions that can be explored, and it has the potential to be developed as a therapeutic agent for various diseases.
合成法
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2,4-difluoroaniline with pyridine-3-carboxaldehyde followed by sulfonation with sulfuric acid. The final product is obtained through recrystallization and purification steps. The yield of this compound synthesis is high, and the purity of the compound can be achieved up to 99%.
科学的研究の応用
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has shown potential applications in various fields of scientific research. One of the significant areas of interest is cancer research. This compound has been shown to inhibit the proliferation of cancer cells, including breast, prostate, and lung cancer cells, by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. Therefore, this compound has the potential to be developed as an antitumor agent.
Another area of interest is neuroscience research. This compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission in the brain. This compound has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects. Therefore, this compound has the potential to be developed as a therapeutic agent for anxiety and sleep disorders.
特性
分子式 |
C12H10F2N2O2S |
|---|---|
分子量 |
284.28 g/mol |
IUPAC名 |
2,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10F2N2O2S/c13-10-3-4-12(11(14)6-10)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
InChIキー |
MCJXHLHBESHYDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
正規SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)


![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)





